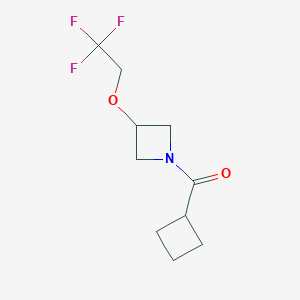
Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, also known as CTAM, is a synthetic compound that has gained significant attention in the field of scientific research. CTAM is a small molecule that has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has been used in various scientific research applications, including immunology, cancer research, and infectious disease research. Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has been shown to activate Toll-like receptor 8 (TLR8), a key component of the innate immune system. TLR8 activation leads to the production of cytokines and chemokines, which play a critical role in the immune response to pathogens. Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has also been studied for its potential use in cancer immunotherapy, as it has been shown to enhance the activity of dendritic cells, which are essential for the initiation of an immune response against cancer cells.
Wirkmechanismus
The mechanism of action of Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone involves its interaction with TLR8, which is expressed on the surface of immune cells. Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone binds to the TLR8 receptor, leading to the activation of downstream signaling pathways that result in the production of cytokines and chemokines. The activation of TLR8 by Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone also leads to the maturation of dendritic cells, which are critical for the initiation of an immune response.
Biochemical and Physiological Effects
Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has been shown to have several biochemical and physiological effects, including the activation of the innate immune system, the induction of cytokine and chemokine production, and the maturation of dendritic cells. Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has also been shown to have antiviral activity against several viruses, including influenza and HIV.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone in lab experiments is its ability to activate TLR8, which is a key component of the innate immune system. Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has also been shown to have antiviral activity, making it a useful tool for studying viral infections. However, one of the limitations of using Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone in lab experiments is its complex synthesis method, which requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for the study of Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, including its potential use in cancer immunotherapy, infectious disease research, and the development of new antiviral drugs. Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has also been studied for its potential use in the treatment of autoimmune diseases, as it has been shown to modulate the immune response. Further research is needed to fully understand the potential therapeutic applications of Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone and to optimize its use in lab experiments.
Conclusion
In conclusion, Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a synthetic compound that has gained significant attention in the field of scientific research. Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has been shown to activate TLR8, leading to the production of cytokines and chemokines and the maturation of dendritic cells. Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone has several potential applications in cancer immunotherapy, infectious disease research, and the development of new antiviral drugs. Further research is needed to fully understand the potential therapeutic applications of Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone and to optimize its use in lab experiments.
Synthesemethoden
The synthesis of Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone involves the reaction of cyclobutanone with 3-(2,2,2-trifluoroethoxy)azetidine in the presence of a base catalyst. The resulting product is purified through a series of chromatographic techniques to obtain Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone in high purity. The synthesis of Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a complex process that requires careful attention to detail and expertise in organic chemistry.
Eigenschaften
IUPAC Name |
cyclobutyl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO2/c11-10(12,13)6-16-8-4-14(5-8)9(15)7-2-1-3-7/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSFTAVFDQWQQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CC(C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(2-(2-thienyl)benzimidazol)-6-yl]-4-methylthiazole-5-carboxylate](/img/structure/B2979909.png)
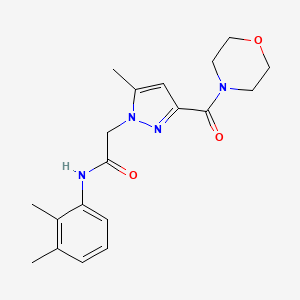
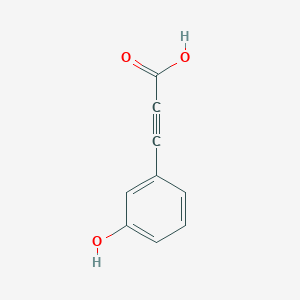

![4-phenyl-2-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2979917.png)
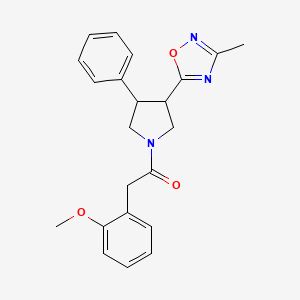

![N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2979924.png)

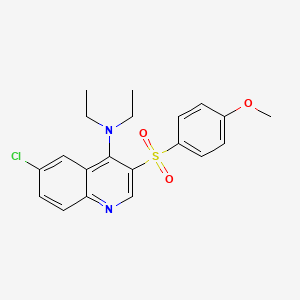
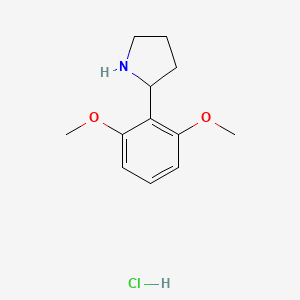
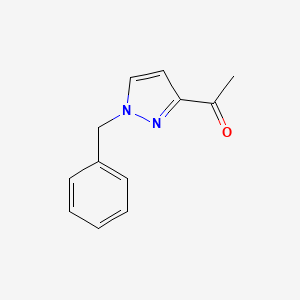
![(2E,NE)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B2979931.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-nitrobenzamide](/img/structure/B2979932.png)